molecular formula C13H9ClN2OS B563745 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 677713-46-1

4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B563745
CAS No.: 677713-46-1
M. Wt: 276.738
InChI Key: LJEVGRNHKFUVQM-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base can yield the thieno[2,3-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes essential for cancer cell survival. The compound’s structure allows it to fit into the active site of enzymes, blocking their activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Thiazolo[4,5-b]pyridine: Known for its antimicrobial properties.

    Triazolo[1,5-c]pyrimidine: Investigated for its anticancer potential.

Uniqueness

4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to inhibit a broad range of enzymes makes it a versatile compound in medicinal chemistry .

Biological Activity

4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, often referred to as a thienopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine moiety, and has been studied for various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClN2OS. The presence of the chlorophenyl group is significant as it often influences the compound's biological activity through electronic and steric effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of thienopyrimidine derivatives, including this compound. For instance, compounds within this class have shown promising results in inhibiting the growth of various cancer cell lines. In particular, structure-activity relationship (SAR) studies indicate that modifications to the thienopyrimidine scaffold can enhance cytotoxicity against cancer cells.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)TBDInduces apoptosis
Other ThienopyrimidinesVariousTBDVarious

Anti-inflammatory Effects

Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Celecoxib (Control)0.04 ± 0.010.04 ± 0.01

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Thienopyrimidines may affect various signaling pathways that regulate cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives in preclinical models:

  • Study on A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Inflammatory Model : In an animal model of inflammation, administration of this compound significantly reduced paw edema compared to control groups, indicating its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEVGRNHKFUVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652523
Record name 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677713-46-1
Record name 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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